Ethyl 4,6,8-trichloroquinoline-3-carboxylate

Description

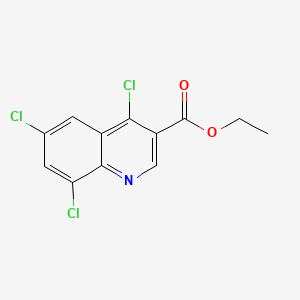

Ethyl 4,6,8-trichloroquinoline-3-carboxylate (CAS: 31602-08-1) is a halogenated quinoline derivative with significant applications in medicinal chemistry and industrial research. Its molecular formula is $ \text{C}{12}\text{H}9\text{Cl}3\text{NO}2 $, and it features three chlorine atoms at positions 4, 6, and 8 of the quinoline core, along with an ethyl ester group at position 3 .

Properties

IUPAC Name |

ethyl 4,6,8-trichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPRHXIRCWGCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351794 | |

| Record name | ethyl 4,6,8-trichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31602-08-1 | |

| Record name | ethyl 4,6,8-trichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination

- Starting Material: Quinoline or quinoline-3-carboxylic acid derivatives.

- Chlorinating Agents: Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or other chlorinating agents capable of electrophilic aromatic substitution.

- Reaction Conditions:

- Temperature control is critical, typically maintained between 70°C and 90°C to favor selective chlorination at the 4, 6, and 8 positions on the quinoline ring.

- The reaction is often conducted under reflux to ensure complete chlorination.

- Mechanism: Electrophilic aromatic substitution facilitated by the electron-withdrawing nature of the quinoline nitrogen and existing substituents, directing chlorination to the desired positions.

Esterification

- Reagents: Ethyl chloroformate or ethanol in the presence of acid catalysts such as sulfuric acid or polyphosphoric acid.

- Conditions:

- Reflux conditions at 80–120°C.

- Use of bases like pyridine to neutralize generated HCl and drive the reaction forward.

- Outcome: Conversion of quinoline-3-carboxylic acid to ethyl 4,6,8-trichloroquinoline-3-carboxylate with high selectivity.

Industrial Production Methods

- Scale-Up: Industrial synthesis employs continuous flow reactors to maintain consistent temperature and reagent mixing, enhancing yield and reproducibility.

- Optimization: Parameters such as reaction time, temperature, and reagent molar ratios are optimized to maximize yield (typically >90%) and purity (>95%).

- Purification:

- Column chromatography using silica gel with hexane/ethyl acetate mixtures.

- Recrystallization from suitable solvents.

- Quality Control: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to confirm purity and identify impurities.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | POCl₃ or SOCl₂, quinoline derivative | 70–90 | 4–8 | 85–92 | 90–95 | Reflux, selective chlorination at 4,6,8 |

| Esterification | Ethyl chloroformate, pyridine, acid catalyst | 80–120 | 6–12 | 88–95 | >95 | Reflux, neutralization of HCl |

| Purification | Silica gel chromatography, recrystallization | Ambient | Variable | - | >98 | Ensures removal of byproducts |

Research Findings and Analysis

- Reaction Optimization: Studies indicate that controlling the molar ratio of chlorinating agent to quinoline derivative is crucial to avoid over-chlorination or side reactions.

- Solvent Effects: Polar aprotic solvents such as dichloromethane or diethylene glycol dimethyl ether improve chlorination efficiency.

- Temperature Influence: Lower temperatures favor selective chlorination but may require longer reaction times; higher temperatures increase reaction rate but risk side reactions.

- Purification Techniques: Use of anhydrous sodium sulfate drying and washing with sodium sulfite and sodium carbonate solutions effectively removes residual chlorinating agents and acidic impurities.

- Yield and Purity: Optimized methods achieve yields up to 95% with purity exceeding 96%, suitable for further chemical transformations or biological testing.

Comparative Notes on Related Compounds

While direct literature on this compound is limited, analogous compounds such as Ethyl 4,5,7-trichloroquinoline-3-carboxylate share similar synthetic routes involving chlorination and esterification, confirming the general applicability of these methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6,8-trichloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 4,6,8-trichloroquinoline-3-carboxylate is used in a wide range of scientific research applications:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4,6,8-trichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Key Properties:

- Physical Properties : Boiling point: 380.7°C; Density: 1.471 g/cm³ .

- Synthesis: Synthesized via chlorination of ethyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, yielding 32% under optimized conditions .

- Structural Confirmation : $ ^1\text{H} $ NMR (400 MHz, CDCl$3$) shows characteristic signals at δ 1.46 (CH$3$), 4.51 (CH$_2$), and aromatic protons at δ 7.94, 8.33, and 9.27 .

- Applications : Used as an intermediate in GABA$_A$ receptor ligand synthesis and other bioactive molecules .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

The substitution pattern on the quinoline ring significantly impacts reactivity, stability, and biological activity. Below is a comparative analysis:

Functional Group Variations

- Nitro vs. Chloro Substituents: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS: 131548-98-6) contains a nitro group at position 6.

- Fluorinated Analogues: Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits altered electronic properties due to fluorine’s electronegativity, enhancing binding affinity in kinase inhibitors .

Biological Activity

Ethyl 4,6,8-trichloroquinoline-3-carboxylate (ETCQ) is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by three chlorine atoms on the quinoline ring, contributes to its potential as an enzyme inhibitor and therapeutic agent. This article delves into the biological activity of ETCQ, supported by data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₈Cl₃NO₂

- Molecular Weight : 304.55 g/mol

- CAS Number : 31602-08-1

ETCQ's mechanism of action primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor by binding to active sites on enzymes, thereby blocking their activity. This inhibition can affect various metabolic pathways, making it a candidate for therapeutic applications in diseases where these pathways are dysregulated.

Biological Activities

- Enzyme Inhibition :

-

Antimicrobial Properties :

- Preliminary studies suggest that ETCQ exhibits antimicrobial activity against certain bacterial strains. Its efficacy as an antibacterial agent is attributed to its ability to disrupt bacterial cell functions.

-

Anticancer Potential :

- Research indicates that ETCQ may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways. This effect is being explored in various cancer types, with promising results in vitro.

Data Table: Summary of Biological Activities

Case Study 1: Enzyme Inhibition in Diabetes Models

A study conducted on diabetic mouse models demonstrated that ETCQ significantly reduced blood glucose levels by inhibiting specific metabolic enzymes involved in glucose metabolism. The compound was shown to alter bile acid levels, which are crucial for glucose homeostasis.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that ETCQ exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a therapeutic agent against resistant bacterial strains.

Case Study 3: Anticancer Effects

Research published in a peer-reviewed journal highlighted the effects of ETCQ on human breast cancer cell lines. The compound induced cell cycle arrest and apoptosis, suggesting its role as a potential chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4,6,8-trichloroquinoline-3-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation and esterification steps. For analogous quinoline derivatives (e.g., Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate), cyclocondensation of substituted anilines with β-keto esters under acidic conditions is common . Optimization includes adjusting catalysts (e.g., H₂SO₄ or polyphosphoric acid), temperature (80–120°C), and solvent polarity. For trichloro derivatives, sequential chlorination using POCl₃ or SOCl₂ at reflux (70–90°C) is critical . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. How is the structural integrity of this compound verified using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic quinoline proton signals: δ 8.6–8.8 ppm (H-2), δ 7.9–8.1 ppm (H-5), and ester ethyl group signals at δ 1.4–1.6 ppm (CH₃) and δ 4.3–4.5 ppm (CH₂) .

- MS : ESI-MS typically displays [M+H]⁺ peaks at m/z 314.5 (C₁₂H₉Cl₃NO₂⁺) .

- X-ray Crystallography : For related compounds (e.g., Ethyl 4-(3-hydroxyphenyl)-hexahydroquinoline derivatives), single-crystal X-ray diffraction confirms planarity of the quinoline ring and substituent orientations .

Q. What in vitro biological screening protocols are recommended for preliminary assessment of its antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). MIC values are determined at concentrations of 1–256 µg/mL .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility in docking studies. Validate using:

- Molecular Dynamics Simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .

- Free-Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed active conformers .

- Experimental Validation : Repeat assays under controlled conditions (e.g., oxygen-free environments to exclude oxidation artifacts) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of chlorine substituents in modulating biological activity?

- Methodological Answer :

- Synthetic Analogs : Synthesize derivatives with Cl substituents at positions 4, 6, and 8 replaced by F, Br, or H .

- Electrostatic Potential Maps : Compute using DFT (B3LYP/6-311G**) to correlate Cl electronegativity with target binding (e.g., DNA gyrase) .

- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituent positions.

Q. What advanced chromatographic techniques are critical for purity analysis and separation of synthetic byproducts?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H₂O, 0.1% TFA) at 1 mL/min. Detect impurities at 254 nm .

- GC-MS : For volatile byproducts, employ a DB-5MS column (30 m × 0.25 mm) with EI ionization .

- Preparative HPLC : Scale-up purification using a 20 µm C18 column and fraction collector for >99% purity .

Q. How does the steric and electronic environment of the quinoline core influence regioselectivity in further functionalization reactions?

- Methodological Answer :

- Steric Effects : Chlorine at C-8 hinders electrophilic substitution at C-5 due to steric bulk, favoring reactions at C-2 (e.g., Suzuki coupling) .

- Electronic Effects : Electron-withdrawing Cl groups deactivate the ring, directing nucleophilic attacks to less electronegative positions (e.g., amination at C-3) .

- Case Study : Pd-catalyzed C-H arylation of this compound occurs preferentially at C-2 (yield: 65%) due to Cl-directed metalation .

Q. What in silico approaches are utilized to predict metabolic stability and toxicity profiles early in drug development pipelines?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate pharmacokinetic parameters (e.g., BBB permeability, CYP450 inhibition) .

- Toxicity Screening : Run ProTox-II to predict hepatotoxicity and mutagenicity. For trichloro derivatives, prioritize Ames test simulations to assess DNA damage risks .

- Metabolic Pathways : Predict Phase I/II metabolism (e.g., hydroxylation by CYP3A4, glucuronidation) using StarDrop or Schröductor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.